Divin

Bacterial cell division Divisome assembly FtsZ-independent mechanism

Research pain point: Most cell division inhibitors target FtsZ, obscuring late-stage cytokinesis mechanisms. Divin solves this uniquely. • **Mechanism:** Disrupts divisome assembly via iron chelation; does NOT bind FtsZ. Enables decoupling of Z-ring formation from constriction. • **Quantitative data:** MIC 3-12.5 µM (multiple species); solubility 20 µM in M8 media; mammalian cell-safe at bacteriostatic concentrations. • **Supply:** ≥98% HPLC purity. Ideal for resistance mutant isolation, photoaffinity probes, and SAR baseline comparisons.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 1443321-11-6
Cat. No. B2698247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivin
CAS1443321-11-6
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
InChIInChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+
InChIKeySOPYTFSYTUAGFR-OEAKJJBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Divin Chemical Profile and Identity


Divin (CAS 1443321-11-6) is a small-molecule benzimidazolylpropanehydrazone that functions as a potent iron, cobalt, and copper chelator [1]. It acts as a bacteriostatic inhibitor of bacterial cell division by arresting the late stages of cytokinesis, specifically blocking the physical constriction process in dividing cells [1]. Unlike FtsZ-targeting inhibitors, Divin disrupts divisome assembly without affecting the tubulin homologue FtsZ, chromosome segregation, or indirect cell division regulatory mechanisms [2]. The compound has a molecular formula of C22H20N4O2, a molecular weight of 372.42 g/mol, and a purity specification of ≥98% by HPLC [1].

Mechanism
Divisome assembly disruption independent of FtsZ binding
Supports downstream cytokinesis studies
Target
Bacterial division inhibitor probe with bacteriostatic profile
Gram-negative and Gram-positive screening context
Chemistry
Essential 2-hydroxynaphthalenyl hydrazide pharmacophore
Benzimidazole-substituted small-molecule chelator

Divin SAR and Generic Substitution Limitations


The bacteriostatic mechanism of Divin is distinct from other reported inhibitors of bacterial cell division, operating through iron-chelation-mediated disruption of divisome assembly rather than direct FtsZ binding [1]. Structure-activity relationship (SAR) studies demonstrate that the 2-hydroxynaphthalenyl hydrazide portion of Divin is essential for its activity, while alterations and substitutions to the benzimidazole ring can modulate potency [2]. Consequently, in-class compounds or analogs lacking this precise pharmacophore arrangement cannot simply be interchanged; even closely related analogs exhibit quantitatively different solubility and potency profiles [2]. The following quantitative evidence establishes the specific differential dimensions that govern scientific selection of Divin over its closest analogs and alternative bacterial division inhibitors.

Mismatch FtsZ Inhibitors
Divin acts downstream of FtsZ assembly; FtsZ-targeting compounds do not replicate divisome disruption or chelation-dependent mechanism.
Mismatch Simpler Benzimidazoles
Compounds lacking the 2-hydroxynaphthalenyl hydrazide group are inactive; pharmacophore truncation abolishes antibacterial effect.
Verify Close Analogs
Analogs show quantitatively different solubility and potency; substitution may shift assay compatibility and require validation.

Divin Quantitative Comparator Evidence


Mechanism: Divin vs. FtsZ Inhibitors

Divin inhibits bacterial cell division via a mechanism that is distinct from FtsZ-targeting inhibitors. In contrast to other reported division inhibitors such as PC190723 and 8j (FtsZ-targeting compounds), Divin does not interact with the tubulin homologue FtsZ, nor does it affect chromosome segregation or activate regulatory mechanisms that inhibit cell division indirectly [1]. Divin disrupts the assembly of late division proteins, reduces peptidoglycan remodeling at the division site, and blocks compartmentalization of the cytoplasm [1].

Mechanism vs. FtsZ inhibitors
Head-to-head
No FtsZ binding; disrupts divisome assembly downstream; iron-chelation-dependent
Supports divisome-specific pathway studies
Model organisms: C. crescentus, E. coli
Bacterial cell division Divisome assembly FtsZ-independent mechanism

Antibacterial Activity Spectrum

Divin demonstrates measurable bacteriostatic activity against both Gram-negative and Gram-positive bacteria, with MIC values established in standard susceptibility assays . The compound exhibits MIC values of 3 µM against Vibrio cholerae, 5 µM against Caulobacter crescentus (CB15N strain), and 12.5 µM against two Escherichia coli strains (JW5503 and YJE24) .

Antibacterial MIC
Data to verify
3 µM (V. cholerae) to 12.5 µM (E. coli)
Supports antimicrobial screening context
Species-dependent range; broth microdilution
Antimicrobial susceptibility Minimum inhibitory concentration Gram-negative and Gram-positive bacteria

Aqueous Solubility vs. Analog 11c

SAR studies identified analogs of Divin with significantly improved aqueous solubility, which is a critical parameter for in vitro and in vivo experimental utility [1]. In M8 media containing 2% DMSO, Divin (compound 1) exhibits a solubility of 20 µM, whereas the optimized analog 11c achieves a solubility of 210 µM [1].

Solubility vs. Analog 11c
Head-to-head
Divin: 20 µM; Analog 11c: 210 µM (10.5-fold difference)
Defines upper assay concentration limit
M8 media + 2% DMSO; source-specific review
Aqueous solubility SAR optimization Assay media compatibility

Potency Gain via Benzimidazole Substitution

SAR studies demonstrate that alterations and substitutions to the benzimidazole ring of Divin can increase antibacterial potency [1]. The study describes Divin analogs with up to a 4-fold improvement in potency compared to the parent compound [1].

Potency Gain via Substitution
Reported
Up to 4-fold improvement in optimized analogs
Establishes Divin as baseline SAR probe
Benzimidazole ring modifications
Structure-activity relationship Potency enhancement Benzimidazole substitution

Mammalian Cytotoxicity Selectivity

Divin is only moderately toxic to mammalian cells at concentrations that inhibit the growth of clinical pathogens [1]. The compound exhibits low toxicity in mammalian cell viability assays at bacteriostatic concentrations .

Mammalian Cytotoxicity
Context-dependent
Low/moderate toxicity at 3-12.5 µM; viability maintained
Supports host-pathogen co-culture studies
Cell line and assay conditions require review
Selectivity Mammalian cell toxicity Therapeutic index

Essential Pharmacophore Identification

SAR studies indicate that the 2-hydroxynaphthalenyl hydrazide portion of Divin is essential for its antibacterial activity, whereas alterations and substitutions to the benzimidazole ring can modulate potency [1].

Pharmacophore ID
Class-level
2-Hydroxynaphthalenyl hydrazide essential; benzimidazole modulates potency
Confirms structural substitution limits
SAR analog series; class-level inference
Pharmacophore Structure-activity relationship Molecular recognition

Divin Research and Industrial Applications


Divisome Assembly Mechanistic Studies

Divin is optimally deployed as a chemical probe to dissect the late stages of bacterial cytokinesis. Because Divin does not interact with FtsZ but instead disrupts divisome assembly and blocks cytoplasmic compartmentalization [1], it enables researchers to decouple FtsZ-ring formation from downstream constriction events. This application is particularly valuable for studying the spatiotemporal regulation of late division proteins and peptidoglycan remodeling in model organisms including Caulobacter crescentus, Escherichia coli, and Vibrio cholerae [1].

Susceptibility Testing and Resistance Studies

Divin is suitable for minimum inhibitory concentration (MIC) determination against Gram-negative and Gram-positive bacterial strains, with established MIC values of 3-12.5 µM across multiple species [1]. The SAR study explicitly notes that Divin provides an opportunity to isolate drug-resistant mutants and synthesize photoaffinity probes for target identification [2]. This positions Divin as a tool compound for resistance mechanism studies and for validating the divisome as an antimicrobial target.

Host-Pathogen Interaction Assays

Divin is appropriate for co-culture experiments involving mammalian cells and bacterial pathogens, as it exhibits low toxicity to mammalian cells at concentrations that inhibit bacterial growth [1]. This selectivity profile supports applications in infection biology, including macrophage-bacteria interaction assays, epithelial cell invasion studies, and other experimental systems where mammalian cell viability must be maintained while suppressing bacterial proliferation [1].

SAR Benchmarking and Analog Development

Divin serves as a foundational reference compound for SAR studies aimed at optimizing solubility and potency. Researchers developing novel divisome inhibitors can use Divin as a baseline comparator, with established benchmarks including 20 µM solubility in M8 media [1] and baseline antibacterial potency that has been improved 4-fold through benzimidazole substitutions [1]. The 2-hydroxynaphthalenyl hydrazide pharmacophore [1] provides a validated starting point for medicinal chemistry optimization programs.

Application
Selection Property
Validation Focus
Divisome assembly mechanistic studies
FtsZ-independent divisome disruption
Late division protein localization and peptidoglycan remodeling
Antimicrobial susceptibility and resistance studies
Species-dependent MIC range and bacteriostatic profile
MIC endpoint and resistance mutant isolation
Host-pathogen interaction assays
Lower mammalian cytotoxicity at screening concentrations
Cell viability endpoints in co-culture models
SAR benchmarking and analog development
Validated pharmacophore and baseline potency
Solubility and potency comparison against optimized analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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